molecular formula C12H14O3 B154820 (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 136759-35-8

(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B154820
CAS No.: 136759-35-8
M. Wt: 206.24 g/mol
InChI Key: DSVHLKAPYHAYFF-SNVBAGLBSA-N
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Description

®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position on a tetrahydronaphthalene ring system. The ® configuration indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available naphthalene derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

    Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas and a palladium or platinum catalyst under high pressure.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenol derivative under basic conditions.

Industrial Production Methods

In industrial settings, the synthesis of ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid often involves:

    Continuous Flow Reactors: These allow for precise control over reaction conditions and improved yields.

    Catalytic Processes: Use of heterogeneous catalysts to facilitate hydrogenation and carboxylation steps efficiently.

    Chiral Resolution: Techniques such as chiral chromatography or enzymatic resolution to obtain the desired ® enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy group or the tetrahydronaphthalene ring.

    Reduction: Reduction reactions can further hydrogenate the ring or reduce the carboxylic acid to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or carboxylic acid groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Substitution Reagents: Halogenating agents like bromine or nucleophiles like amines for substitution reactions.

Major Products

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or fully hydrogenated naphthalene derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of signal transduction pathways, influencing cellular responses.

    Chirality: The ® configuration is crucial for its interaction with chiral biological molecules, affecting its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The enantiomer with the opposite configuration, which may have different biological activities.

    6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The racemic mixture containing both ® and (S) enantiomers.

    6-methoxy-2-naphthoic acid: A structurally similar compound lacking the tetrahydronaphthalene ring.

Uniqueness

    Chirality: The ® configuration provides unique interactions with biological targets.

    Functional Groups: The combination of methoxy and carboxylic acid groups offers diverse reactivity and applications.

    Biological Activity: Specific interactions with enzymes and receptors make it a valuable compound in medicinal chemistry.

This detailed overview highlights the significance of ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in various scientific domains, emphasizing its unique properties and applications

Properties

IUPAC Name

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHLKAPYHAYFF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@@H](CC2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 7-methoxy-1,2-dihydro-3-naphthoic acid (0.22 g), 5% palladium-carbon (0.1 g) and methanol (20 ml) is subjected to catalytic reduction at room temperature under atmospheric pressure of H2. After hydrogen absorption has ceased, the catalyst is filtered off, and the filtrate is evaporated to dryness under reduced pressure to give 6-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid as colorless powder. To this product are added 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride (0.4 g), triethylamine (0.5 g) and N,N-dimethylformamide (10 ml), and the mixture is stirred. To this solution is added dropwise at room temperature diethyl phosphorocyanidate (1 ml). The mixture is stirred for one hour. After addition of water (100 ml), the reaction mixture is extracted with ethyl acetate. The organic layer is washed with water, dried and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane:acetone=1:1). The resulting oily product is dissolved in ethanol and the solution is treated with 5N ethanolic hydrogen chloride (1 ml). The mixture is diluted with ethyl ether, and then resulting precipitates are collected by filtration to give 1-(6-methoxy-1,2,3,4-tetrahydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl) piperazine hydrochloride (0.35 g) as colorless prisms, m.p. 220°-225° C. (decomp.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 3
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 4
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 5
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 6
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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